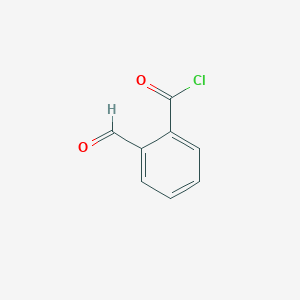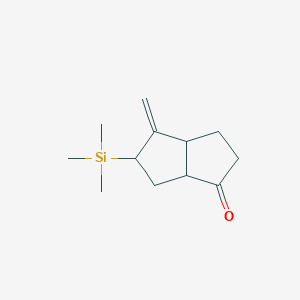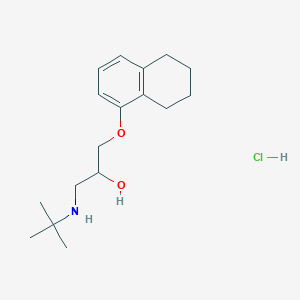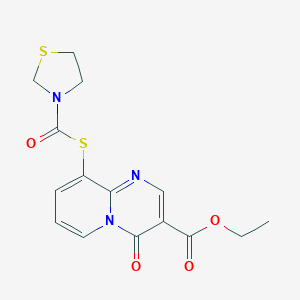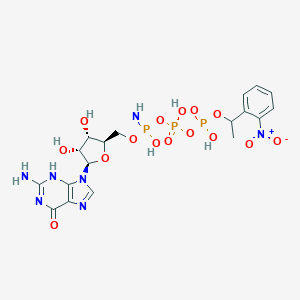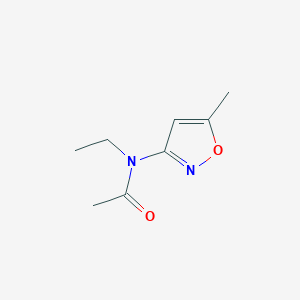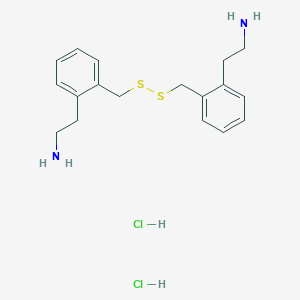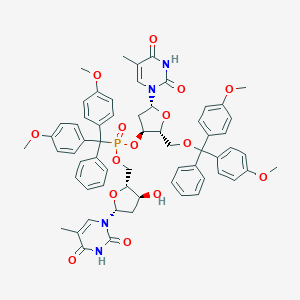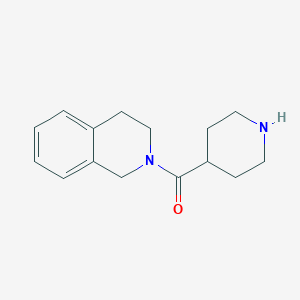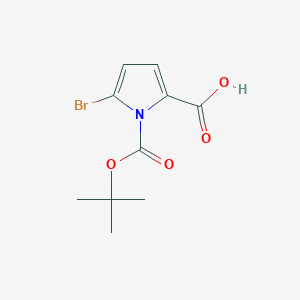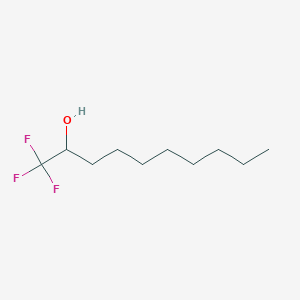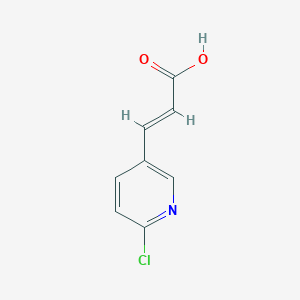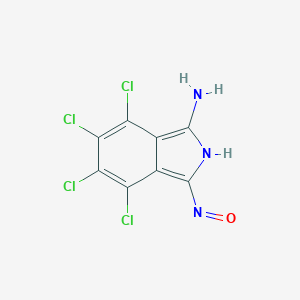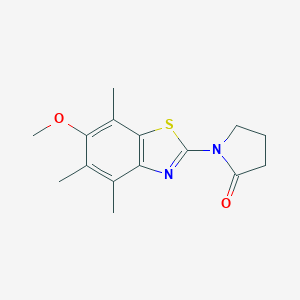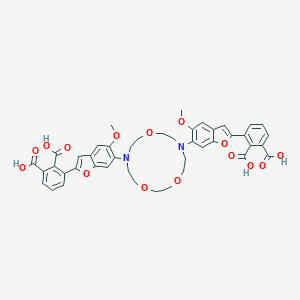
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid, commonly known as TDB, is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB belongs to the family of dendrimers, which are highly branched and symmetric molecules that have a wide range of applications in various fields, including drug delivery, imaging, and sensing.
科学的研究の応用
TDB has shown great promise in various scientific research applications due to its unique chemical properties. One of the most significant applications of TDB is in drug delivery, where it can be used to encapsulate drugs and deliver them to specific sites in the body. TDB's dendritic structure allows for the precise control of drug release, making it an ideal candidate for targeted drug delivery. TDB has also been used in imaging applications, where it can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, TDB has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of TDB is not fully understood, but it is believed to be related to its dendritic structure. TDB's dendritic structure allows it to interact with biological molecules in a unique way, potentially leading to its various applications. Additionally, TDB's size and shape allow it to interact with cell membranes, potentially leading to its antibacterial and antifungal properties.
生化学的および生理学的効果
TDB has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for various applications. Additionally, TDB has been shown to have low immunogenicity, meaning that it does not elicit an immune response when introduced into the body. This property is essential for the development of new drug delivery systems, as it allows for repeated dosing without adverse effects.
実験室実験の利点と制限
TDB's unique chemical properties make it an ideal candidate for various lab experiments. Its dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it an ideal candidate for studies related to antimicrobial agents. However, TDB's synthesis method can be challenging and time-consuming, making it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for TDB research. One area of research is the development of new drug delivery systems using TDB. Researchers are also exploring the use of TDB as a contrast agent for various imaging modalities, including MRI and CT scans. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. Finally, researchers are exploring the use of TDB in various sensing applications, including environmental monitoring and disease diagnosis.
Conclusion
In conclusion, TDB is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB's dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. As research in this area continues, it is likely that TDB will play an increasingly important role in various scientific research applications.
合成法
The synthesis of TDB involves a multistep process that requires careful control of reaction conditions to ensure the desired product is obtained. The first step involves the synthesis of a precursor molecule, which is then coupled with other molecules to form the final product. The most common method for synthesizing TDB is through the use of click chemistry, which involves the coupling of azide and alkyne functional groups through a copper-catalyzed reaction. This method allows for the precise control of the dendrimer's size and structure, making it an ideal candidate for various applications.
特性
CAS番号 |
124487-65-6 |
|---|---|
製品名 |
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid |
分子式 |
C44H42N2O15 |
分子量 |
838.8 g/mol |
IUPAC名 |
3-[6-[13-[2-(2,3-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]phthalic acid |
InChI |
InChI=1S/C44H42N2O15/c1-55-37-21-25-19-35(27-5-3-7-29(41(47)48)39(27)43(51)52)60-33(25)23-31(37)45-9-13-57-14-10-46(12-16-59-18-17-58-15-11-45)32-24-34-26(22-38(32)56-2)20-36(61-34)28-6-4-8-30(42(49)50)40(28)44(53)54/h3-8,19-24H,9-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChIキー |
LCLZELJPNRRHBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |
同義語 |
SBFP sodium-binding benzofuran phthalate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



